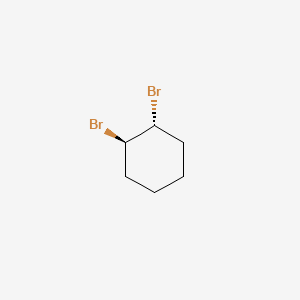

trans-1,2-Dibromocyclohexane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2R)-1,2-dibromocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNHKZKWKJNOTE-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70225304 | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21633 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7429-37-0 | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7429-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-1,2-Dibromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70225304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,2-dibromocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Protocol

-

Reagents : Cyclohexene (C₆H₁₀), bromine (Br₂), and a nonpolar solvent (e.g., carbon tetrachloride or chloroform).

-

Procedure : Bromine is added dropwise to a cooled (−10°C to 0°C) solution of cyclohexene in the solvent. The reaction is exothermic and requires strict temperature control to prevent side reactions such as dibromide rearrangement or over-bromination.

-

Workup : The mixture is quenched with aqueous sodium thiosulfate to neutralize excess Br₂, followed by extraction with dichloromethane and purification via column chromatography or distillation.

Yield and Stereochemical Outcome

-

Stereoselectivity : Anti-addition ensures >90% trans configuration, confirmed by nuclear magnetic resonance (NMR) spectroscopy.

In Situ Bromine Generation Using Hydrobromic Acid and Hydrogen Peroxide

This method avoids handling hazardous Br₂ gas by generating bromine in situ through the oxidation of hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂).

Reaction Mechanism

The reaction proceeds in two stages:

Experimental Protocol

-

Reagents : 48% aqueous HBr, 30% H₂O₂, cyclohexene.

-

Procedure : H₂O₂ is added dropwise to cooled HBr, producing Br₂ (indicated by a reddish-brown color). Cyclohexene is then introduced, causing rapid decolorization as Br₂ is consumed. The mixture is stirred for 15–30 minutes.

-

Workup : Extraction with dichloromethane, drying with sodium sulfate, and solvent removal via rotary evaporation yield the crude product, which is further purified by distillation.

Yield and Practical Considerations

-

Advantages : Safer than handling Br₂ gas; suitable for small-scale synthesis.

Oxone-Mediated Bromination in Methanol/EtOH

A novel approach employs Oxone (2KHSO₅·KHSO₄·K₂SO₄) and ammonium bromide (NH₄Br) in methanol/ethanol to achieve stereoselective dibromination.

Reaction Mechanism

Oxone acts as an oxidizing agent, converting NH₄Br to Br₂, which then adds to cyclohexene. The solvent polarity and reaction temperature influence the stereochemical outcome.

Procedure and Optimization

Yield and Selectivity

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the three methods:

| Method | Reagents | Temperature | Time | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Br₂ Addition | Br₂, CCl₄ | 0°C | 30 min | 64 | >90% trans |

| HBr/H₂O₂ | HBr, H₂O₂ | 20°C | 15 min | 57 | >85% trans |

| Oxone/NH₄Br | NH₄Br, Oxone, MeOH/EtOH | 20°C | 5 min | 64 | >90% trans |

Key Observations:

-

Efficiency : The Oxone method achieves comparable yields to Br₂ addition but with shorter reaction times.

-

Safety : HBr/H₂O₂ avoids Br₂ gas but requires careful handling of corrosive acids.

-

Purification : Column chromatography is essential for isolating high-purity this compound in all methods.

Mechanistic Insights and Stereochemical Control

The trans configuration dominates due to the anti-addition mechanism in all methods. In the bromonium ion intermediate, bromide attack occurs from the opposite face of the ring, minimizing steric clashes between the bromine atoms and cyclohexane chair conformers. Low-temperature NMR studies confirm a diaxial-to-diequatorial conformer ratio of 3:1, stabilizing the trans isomer .

Analyse Chemischer Reaktionen

Types of Reactions: trans-1,2-Dibromocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of cyclohexane-1,2-diol.

Elimination Reactions: Heating this compound with a strong base such as potassium tert-butoxide can result in the elimination of hydrogen bromide, forming cyclohexene.

Reduction Reactions: The compound can be reduced to cyclohexane using reducing agents like zinc and acetic acid.

Common Reagents and Conditions:

Substitution: Aqueous sodium hydroxide or potassium hydroxide at elevated temperatures.

Elimination: Potassium tert-butoxide in tert-butanol at high temperatures.

Reduction: Zinc in acetic acid or catalytic hydrogenation.

Major Products:

Substitution: Cyclohexane-1,2-diol.

Elimination: Cyclohexene.

Reduction: Cyclohexane.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Trans-1,2-dibromocyclohexane serves as an intermediate in the synthesis of various cyclohexane derivatives. Its unique stereochemistry makes it valuable for stereochemical studies, allowing researchers to investigate the behavior of trans-configured compounds during chemical reactions . The compound can undergo several types of reactions:

- Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as hydroxide ions to produce diols.

- Elimination Reactions : Under basic conditions, it can eliminate bromine to form cyclohexene.

- Reduction Reactions : It can be reduced to cyclohexane using reducing agents like zinc.

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A notable study found that derivatives of this compound could enhance the efficacy of antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting bacterial cell membranes. Additionally, in vitro studies have shown that it induces apoptosis in certain cancer cell lines (e.g., HeLa and MCF-7), suggesting potential applications in cancer therapy.

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Pharmaceutical Intermediate

In the pharmaceutical industry, this compound is used as an intermediate for synthesizing biologically active molecules. Its derivatives may possess pharmacological properties that are crucial for drug development . The compound's stability under recommended storage conditions makes it suitable for use in various formulations.

Industrial Applications

This compound finds utility in the production of flame retardants , plasticizers , and other brominated compounds. Its reactivity allows it to serve as a valuable intermediate in manufacturing specialty chemicals . Furthermore, it can be analyzed using high-performance liquid chromatography (HPLC), which aids in quality control and impurity separation during industrial processes .

Case Study 1: Antimicrobial Efficacy

A derivative of this compound was tested against MRSA strains and demonstrated significant inhibitory effects. This study highlights the potential of halogenated compounds in developing new antimicrobial agents.

Case Study 2: Cytotoxicity in Cancer Cells

In a study evaluating cytotoxic effects on HeLa and MCF-7 cancer cells, this compound showed moderate cytotoxicity with IC50 values indicating its potential role as a chemotherapeutic agent.

Wirkmechanismus

The mechanism of action of trans-1,2-dibromocyclohexane in chemical reactions typically involves the formation of a cyclic bromonium ion intermediate during electrophilic addition reactions. This intermediate is then attacked by a nucleophile, leading to the formation of the final product. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Key Observations :

- Halogen Size Effects : Larger halogens (Br vs. Cl) increase molecular weight and polarizability, enhancing London dispersion forces. Bromine’s electronegativity also strengthens halogen bonding (XB), as seen in this compound’s higher XB-driven complexation (Ka = 29,000 M⁻¹) compared to dichloro analogs (Ka = 3,800 M⁻¹) .

- Cis vs. Trans Isomers : The trans isomer exhibits lower steric hindrance and dipole repulsion than cis-1,2-dibromocyclohexane, which is less stable due to eclipsed bromine atoms .

Reactivity in Chemical Reactions

Reductive Debromination

- β-Elimination with Complex Bases : NaNH₂–ButONa induces β-elimination in this compound, yielding 1-bromocyclohexene (70–80% yield), a reaction absent in dichloro analogs .

Electrochemical Reduction

Conformational Dynamics

This compound’s solvent-dependent conformations are unique among dihalocyclohexanes:

Biologische Aktivität

trans-1,2-Dibromocyclohexane is a cyclic organic compound characterized by the presence of two bromine atoms on adjacent carbon atoms in a trans configuration. This compound has garnered attention in organic chemistry due to its role as an intermediate in various synthetic pathways, particularly in the halogenation of alkenes and the synthesis of more complex organic molecules. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and other fields.

- Molecular Formula : C₆H₁₀Br₂

- Molecular Weight : 241.95 g/mol

- Boiling Point : 145 °C (100 mmHg)

- Melting Point : -6 °C

- Density : 1.78 g/cm³

- Appearance : Clear colorless to light yellow liquid

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as a precursor for bioactive compounds and its effects on cellular processes. Below are key findings from recent research:

Mechanistic Studies

- Elimination Reactions : Research indicates that this compound undergoes β-elimination reactions when treated with strong bases such as sodium amide (NaNH₂). This reaction results in the formation of 1-bromocyclohexene, showcasing its utility in synthetic organic chemistry .

- Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives that exhibit biological activity. For example, derivatives synthesized from this compound have been tested against resistant bacterial strains, highlighting its potential role in developing new antibiotics .

Case Studies

- A study demonstrated that this compound could be effectively used to synthesize new derivatives of vancomycin, which is critical for treating resistant bacterial infections. This indicates that compounds derived from this compound may possess enhanced antibacterial properties .

Research Findings

Q & A

Q. What are the standard synthetic routes for preparing trans-1,2-dibromocyclohexane in academic laboratories?

The most common method involves bromination of cyclohexene using bromine in a non-polar solvent (e.g., CCl₄). A typical procedure uses a 2-L flask with mechanical stirring, where bromine is added dropwise to cyclohexene at 0–5°C. The reaction proceeds via anti-addition, yielding the trans isomer as the major product due to steric and electronic factors. Purification involves washing with NaHSO₃ to remove excess Br₂, followed by distillation or recrystallization .

Q. Why does bromine addition to cyclohexene exclusively yield the this compound isomer?

The reaction proceeds through a cyclic bromonium ion intermediate. Attack by Br⁻ occurs from the opposite side (anti-addition) to minimize steric strain, resulting in the trans configuration. Computational studies confirm that the bromonium intermediate’s geometry dictates stereoselectivity, as seen in cyclohexene bromination .

Q. How can researchers confirm the stereochemical purity of this compound?

Techniques include:

- NMR spectroscopy : Vicinal coupling constants (J = 6–8 Hz for trans-diaxial protons).

- X-ray crystallography : Direct visualization of molecular geometry.

- Polarimetry : If enantiopure, optical activity can confirm configuration .

Q. What experimental factors influence the yield of this compound synthesis?

Key factors:

- Temperature : Lower temperatures (0–5°C) favor controlled addition and reduce side reactions.

- Solvent polarity : Non-polar solvents (CCl₄) stabilize the bromonium intermediate.

- Stoichiometry : Excess Br₂ ensures complete conversion but requires careful quenching. Reported yields range from 67–80% under optimized conditions .

Advanced Research Questions

Q. What computational methods are used to predict the stability of this compound conformers?

Density functional theory (DFT) and molecular mechanics (MM2) are employed to calculate A-values and energy minima. For example:

- DFT : B3LYP/6-31G* optimizes chair conformations, showing diaxial Br is 1.2 kcal/mol more stable than diequatorial.

- Molecular modeling : Software like Avogadro or Gaussian visualizes steric strain and dipole-dipole interactions .

Q. How does this compound function in electrochemical sensing applications?

It acts as a redox mediator in carbon paste electrodes (CPEs) for vitamin B₁₂ detection. Co(III) in B₁₂ is reduced to Co(I), which reacts electrocatalytically with this compound, amplifying the voltammetric signal. This system achieves a detection limit of 8.5 × 10⁻¹⁰ mol/dm³ .

Q. What explains discrepancies in reported binding affinities of this compound with supramolecular hosts?

Variations arise from:

- Solvent effects : Polar solvents destabilize halogen bonding.

- Conformational equilibria : Diequatorial ↔ diaxial interconversion alters binding geometry.

- Host flexibility : Rigid hosts (e.g., resorcinarenes) enforce tighter binding than flexible analogs .

Q. How is this compound utilized in redox catalysis studies?

It serves as a substrate in metalloporphyrin-catalyzed reductions. For example, electrogenerated aromatic anion radicals reduce this compound via single-electron transfer (SET), with rate constants (log k) correlating linearly with catalyst redox potentials .

Q. What advanced techniques resolve structural ambiguities in this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.